5'-O-DMTr-2'-O-methyl-5-iodouridine-3'-CEN-phosphoramidite
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Overview
Description
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is a nucleoside phosphoramidite containing an iodouridine nucleoside with a 2’-O-methyl group. This compound is primarily used in the synthesis of special oligonucleotides, which are short DNA or RNA molecules that have a wide range of applications in research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite typically involves the protection of the hydroxyl groups of the nucleoside, followed by iodination and methylationThe reaction conditions often include the use of organic solvents and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis machines and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Coupling Reactions: It is commonly used in coupling reactions to form oligonucleotides.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and oxidizing agents like iodine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which can be used in various applications, including genetic research and therapeutic development .
Scientific Research Applications
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in the development of probes and primers for PCR and other molecular biology techniques.
Medicine: Utilized in the design of antisense oligonucleotides and siRNA for gene therapy.
Industry: Applied in the production of diagnostic kits and therapeutic agents
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides, which can then interact with specific nucleic acid sequences. This interaction can inhibit or modify the expression of target genes. The molecular targets and pathways involved include RNA interference and antisense mechanisms, which are crucial for gene regulation and therapeutic interventions .
Comparison with Similar Compounds
Similar Compounds
5’-O-DMTr-2’-O-methyl-uridine-3’-Methoxy-phosphoramidite: Similar in structure but lacks the iodine atom.
5’-O-DMTr-2’-O-MOE-inosine-3’-P-methyl-phosphonamidite: Contains a different nucleoside base and is used for similar applications
Uniqueness
5’-O-DMTr-2’-O-methyl-5-iodouridine-3’-CEN-phosphoramidite is unique due to the presence of the iodine atom, which allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly valuable for creating specialized oligonucleotides with unique properties .
Properties
Molecular Formula |
C40H48IN4O9P |
---|---|
Molecular Weight |
886.7 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48IN4O9P/c1-26(2)45(27(3)4)55(52-23-11-22-42)54-35-34(53-38(36(35)50-7)44-24-33(41)37(46)43-39(44)47)25-51-40(28-12-9-8-10-13-28,29-14-18-31(48-5)19-15-29)30-16-20-32(49-6)21-17-30/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36-,38-,55?/m1/s1 |
InChI Key |
HKRBVLVOTKMIQV-NITXCQAWSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)I)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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